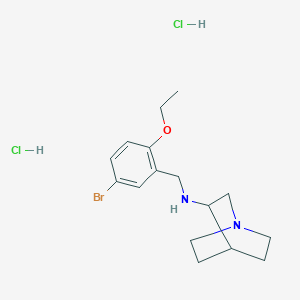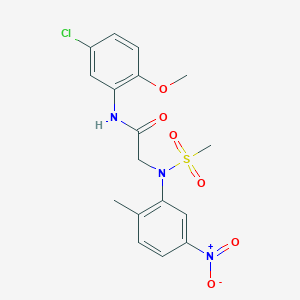
N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride
Vue d'ensemble
Description
N-(5-bromo-2-ethoxybenzyl)quinuclidin-3-amine dihydrochloride, commonly known as BEBQ, is a chemical compound that belongs to the class of quinuclidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
BEBQ acts as a competitive antagonist of the M1 muscarinic acetylcholine receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of cognitive function. By binding to the receptor, BEBQ prevents the activation of downstream signaling pathways, leading to a decrease in the release of neurotransmitters such as acetylcholine and dopamine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
BEBQ has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of dopamine release, and the reduction of oxidative stress. These effects are thought to contribute to the potential therapeutic applications of BEBQ in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BEBQ in lab experiments is its high selectivity and potency as an M1 muscarinic acetylcholine receptor antagonist. This allows for precise manipulation of the receptor and downstream signaling pathways, which is important for studying the underlying mechanisms of cognitive function. However, one of the limitations of using BEBQ is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of BEBQ, including the development of more potent and selective M1 muscarinic acetylcholine receptor antagonists, the investigation of the effects of BEBQ on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of cognitive disorders. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of BEBQ and to optimize its pharmacokinetic properties for in vivo use.
Conclusion:
In conclusion, BEBQ is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its high selectivity and potency as an M1 muscarinic acetylcholine receptor antagonist make it a valuable tool for studying the underlying mechanisms of cognitive function and for developing new therapies for cognitive disorders. Further research is needed to fully understand the potential of BEBQ and to optimize its use in scientific research.
Applications De Recherche Scientifique
BEBQ has been widely used in scientific research for its potential applications in neuroscience. It has been shown to act as a selective and potent antagonist of the M1 muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. BEBQ has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, schizophrenia, and other cognitive disorders.
Propriétés
IUPAC Name |
N-[(5-bromo-2-ethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O.2ClH/c1-2-20-16-4-3-14(17)9-13(16)10-18-15-11-19-7-5-12(15)6-8-19;;/h3-4,9,12,15,18H,2,5-8,10-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTNSMGMZQDIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2CN3CCC2CC3.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)-1,4,5,6-tetrahydro-2-pyrimidinyl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B4745535.png)
![N-{[(2-cyanoethyl)(phenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4745539.png)
![[2-(5-cyclohexyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B4745547.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4745549.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4745554.png)
![3-[5-(2,3-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4745570.png)
![N,N'-1,4-butanediylbis[3-(1,3-benzodioxol-5-yl)acrylamide]](/img/structure/B4745571.png)
![4-(isobutylthio)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4745584.png)

![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(1-pyrrolidinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4745612.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4745623.png)
![2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4745625.png)

